molecular formula C5H10BrNO B12108595 4-Bromo-2-methylbutanamide

4-Bromo-2-methylbutanamide

Cat. No.: B12108595
M. Wt: 180.04 g/mol
InChI Key: JAMKBIXHDAXAHH-UHFFFAOYSA-N
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Description

4-Bromo-2-methylbutanamide is an organic compound with the molecular formula C5H10BrNO It is a brominated derivative of butanamide, characterized by the presence of a bromine atom at the fourth position and a methyl group at the second position of the butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methylbutanamide can be achieved through several methods. One common approach involves the bromination of 2-methylbutanamide using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under light or heat conditions . The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the fourth position of the butanamide chain.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-methylbutanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines, leading to the formation of corresponding alcohols or amides.

    Reduction Reactions: The compound can be reduced to 2-methylbutanamide using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of this compound can yield corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.

    Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products:

    Substitution: 2-Methylbutanol or 2-methylbutanamide derivatives.

    Reduction: 2-Methylbutanamide.

    Oxidation: 2-Methylbutanoic acid or other oxidized products.

Scientific Research Applications

4-Bromo-2-methylbutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methylbutanamide involves its interaction with specific molecular targets and pathways. The bromine atom can participate in electrophilic substitution reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

    2-Bromo-2-methylbutanamide: Similar structure but with the bromine atom at the second position.

    4-Chloro-2-methylbutanamide: Chlorinated analog with similar chemical properties.

    2-Methylbutanamide: Parent compound without the bromine atom.

Uniqueness: 4-Bromo-2-methylbutanamide is unique due to the specific positioning of the bromine atom, which imparts distinct reactivity and properties compared to its analogs

Properties

Molecular Formula

C5H10BrNO

Molecular Weight

180.04 g/mol

IUPAC Name

4-bromo-2-methylbutanamide

InChI

InChI=1S/C5H10BrNO/c1-4(2-3-6)5(7)8/h4H,2-3H2,1H3,(H2,7,8)

InChI Key

JAMKBIXHDAXAHH-UHFFFAOYSA-N

Canonical SMILES

CC(CCBr)C(=O)N

Origin of Product

United States

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